molecular formula C13H16N2O2 B1343700 1-Boc-4-aminoindole CAS No. 885270-30-4

1-Boc-4-aminoindole

Cat. No.: B1343700
CAS No.: 885270-30-4
M. Wt: 232.28 g/mol
InChI Key: OKLWIGZVXJTALB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Boc-4-aminoindole typically involves the protection of the amino group on the indole ring. One common method starts with 4-nitroindole, which undergoes reduction to form 4-aminoindole. The amino group is then protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Boc-4-aminoindole can undergo various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

1-Boc-4-aminoindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-aminoindole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological activities. For instance, they can modulate enzyme activity, interact with DNA, and affect signal transduction pathways . The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-Boc-4-aminoindole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its Boc-protected amino group, which provides stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-aminoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLWIGZVXJTALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646558
Record name tert-Butyl 4-amino-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-30-4
Record name 1,1-Dimethylethyl 4-amino-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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